Cinnolin-4-amine
Description
Cinnoline (B1195905), also known as 1,2-benzodiazine, is an aromatic heterocyclic compound that forms the structural core of numerous molecules exhibiting a wide array of biological effects pnrjournal.commdpi.comijper.orgijbpas.comijariit.com. Cinnolin-4-amine, specifically, is a derivative where an amine group is attached at the 4-position of the cinnoline ring. This structural feature contributes to its unique chemical properties and its utility as a building block or active compound in various research areas. The cinnoline nucleus itself is considered a "privileged scaffold" in drug discovery due to the broad spectrum of biological activities associated with its derivatives, including antimicrobial, anti-inflammatory, anticancer, and antiparasitic properties mdpi.comijper.orgijbpas.comijariit.comsioc-journal.cn. Research into cinnoline derivatives, including this compound, continues to expand, driven by the potential for developing novel therapeutic agents and functional materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cinnolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-5-10-11-8-4-2-1-3-6(7)8/h1-5H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODZTSARNRLOKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30879342 | |
| Record name | 4-CINNOLINAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30879342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5152-83-0 | |
| Record name | 4-CINNOLINAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30879342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Aminocinnoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Properties
Cinnolin-4-amine possesses a defined set of chemical and physical properties that are crucial for its identification, synthesis, and application.
| Property | Value | Source(s) |
| Molecular Formula | C8H7N3 | nih.gov |
| Molecular Weight | 145.16 g/mol | nih.govbiosynth.com |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 5152-83-0 | nih.gov |
| Synonyms | 4-cinnolinamine, 4-Aminocinnoline | nih.gov |
| Melting Point | 209.50 °C | biosynth.com |
| Boiling Point | 351.8 °C | biosynth.com |
| Flash Point | 193.70 °C | biosynth.com |
| Topological Polar Surface Area | 51.8 Ų | nih.gov |
| XLogP3 | 1 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 0 | nih.gov |
Spectroscopic investigations, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are vital for confirming the structure and purity of this compound and its derivatives dergipark.org.trnih.govresearchgate.net. Studies have indicated that this compound exists predominantly in its amino tautomeric form in solution researchgate.netholzer-group.at.
Synthesis Methods
The synthesis of Cinnolin-4-amine and its derivatives has been achieved through various organic chemistry methodologies. A common and efficient route involves the reduction of corresponding azido (B1232118) precursors.
Reduction of Azidocinnolines: The conversion of 4-azidocinnoline derivatives to Cinnolin-4-amines is a well-established method. Specifically, the reduction of 4-azido-6-(4-cyanophenyl)cinnoline using sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) has been reported to yield the corresponding cinnoline-4-amine in quantitative yields semanticscholar.orgresearchgate.netnih.govmdpi.com. While the Staudinger reduction can also be employed, it is considered less efficient due to the need for separating the desired amine from byproducts like triphenylphosphine (B44618) oxide and typically results in lower yields semanticscholar.org.
General Cinnoline (B1195905) Synthesis: Broader synthetic strategies for cinnoline derivatives often involve cyclization reactions. For instance, Richter-type cyclization of specific precursors can lead to halogenated cinnolines, which then serve as intermediates for further functionalization, such as nucleophilic displacement with amines to form 4-aminocinnolines acs.org. Synthesis of substituted 4-amino cinnoline-3-carboxamides, which are related structures, involves condensation reactions with p-aminobenzenesulfonyl chloride nih.gov.
Research Findings and Applications
Cinnolin-4-amine and its derivatives have demonstrated a broad spectrum of biological activities, making them subjects of extensive research in medicinal chemistry.
Antimicrobial and Antifungal Activity: Numerous cinnoline (B1195905) derivatives, including those with amino substituents, have shown significant antimicrobial and antifungal properties against various bacterial and fungal strains pnrjournal.commdpi.comijper.orgijbpas.comijariit.comsioc-journal.cnnih.govnih.gov. Halogen-substituted cinnoline derivatives, in particular, have exhibited potent antimicrobial effects nih.gov.
Antiparasitic and Antimalarial Properties: Research has identified substituted 4-aminocinnolines as broad-spectrum antiparasitic agents, with some compounds displaying submicromolar activity against Leishmania major acs.org. Cinnoline derivatives have also been investigated for their antimalarial (anti-Plasmodium falciparum) activities ijper.orgijbpas.com.
Anticancer and Antitumor Effects: The cinnoline scaffold is associated with anticancer and antitumor activities. Studies suggest that this compound itself can exhibit cytotoxic effects on human tumor xenografts in mice, potentially by interfering with DNA and protein synthesis biosynth.com. It has also been noted for its tumor-localizing properties biosynth.com.
Anti-inflammatory and Analgesic Properties: Cinnoline derivatives have been evaluated for their anti-inflammatory and analgesic effects. Some compounds have shown promising activity in reducing inflammation, with structural modifications influencing the potency pnrjournal.commdpi.comijper.orgijbpas.comijariit.comsioc-journal.cnnih.gov.
Other Biological Activities: The cinnoline nucleus is linked to a diverse range of other biological effects, including antitubercular, antihypertensive, sedative, narcotic, antihistamine, insecticide, and anthelmintic properties pnrjournal.comijper.orgijbpas.comijariit.com.
Fluorescent Probes: A notable application of this compound derivatives is their use as fluorogenic and fluorochromic probes. Specifically, the pair of 4-azidocinnoline and its reduced form, cinnoline-4-amine, exhibits fluorescence properties that are sensitive to the surrounding environment, particularly solvent polarity. The amine form shows enhanced fluorescence in polar solvents like water, attributed to mechanisms such as aggregation-induced emission (AIE) and excited state intermolecular proton transfer (ESPT) semanticscholar.orgresearchgate.netnih.govmdpi.com. This sensitivity makes them valuable tools for various analytical and biological applications.
Spectroscopic Data
The characterization of Cinnolin-4-amine and its synthesized derivatives heavily relies on spectroscopic techniques.
NMR Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR spectroscopy are routinely used to elucidate the structure and confirm the identity of synthesized compounds, including this compound. These techniques provide detailed information about the molecular structure, including the tautomeric state of the molecule dergipark.org.trresearchgate.netholzer-group.at.
IR Spectroscopy: Infrared spectroscopy is employed to identify characteristic functional groups present in the molecule, aiding in its structural confirmation dergipark.org.trnih.gov.
Mass Spectrometry: Mass spectrometry (MS) is used to determine the molecular weight and fragmentation patterns, providing further evidence for the compound's structure dergipark.org.tr.
Conclusion
Cinnolin-4-amine stands as a significant compound within the cinnoline (B1195905) family, recognized for its versatile chemical properties and its broad spectrum of biological activities. Its utility spans from being a key intermediate in the synthesis of pharmacologically active molecules to its direct application as a fluorescent probe. The ongoing research into its synthesis, chemical behavior, and diverse biological effects underscores its importance in the fields of drug discovery, medicinal chemistry, and advanced materials.
Compound List
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. ajrconline.org The key vibrational frequencies confirm the presence of the amino group and the aromatic rings. globalresearchonline.net
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch (primary amine) | Two bands in the 3400-3250 cm⁻¹ region. orgchemboulder.com |
| N-H bend (primary amine) | 1650-1580 cm⁻¹ orgchemboulder.com |
| C-N stretch (aromatic amine) | 1335-1250 cm⁻¹ orgchemboulder.com |
| N-H wag (primary amine) | Broad band between 910-665 cm⁻¹. orgchemboulder.com |
| Aromatic C-H stretch | Typically above 3000 cm⁻¹. globalresearchonline.net |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns. tandfonline.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the elemental composition. mdpi.com The fragmentation pattern observed in the mass spectrum offers additional structural information. thieme-connect.de For this compound, the molecular ion peak [M+H]⁺ would be expected at m/z 146. nih.gov
Computational Chemistry for Conformation and Electronic Structure
Computational methods are increasingly used to complement experimental data and to provide deeper insights into the properties of molecules like this compound.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. DFT calculations can predict various properties, including optimized molecular geometry, vibrational frequencies (to compare with IR spectra), and NMR chemical shifts. These calculations have been used to study the electron densities of the cinnoline ring, showing that the highest electron densities are at the C5 and C8 positions. thieme-connect.de Such theoretical studies are valuable for understanding the reactivity and spectroscopic properties of this compound.
Photochemical Reactivity and Photoresponsive Properties
Aggregation-Induced Emission (AIE) and Excited State Intermolecular Proton Transfer (ESPT) Mechanisms
This compound, often derived from the reduction of weakly fluorescent 4-azido-6-(4-cyanophenyl)cinnoline, displays a unique fluorescence response influenced by its surroundings nih.govresearchgate.netdntb.gov.ua. The observed fluorogenic effect, characterized by a significant fluorescence enhancement in polar solvents like water, is understood as a synergistic interplay between AIE and ESPT mechanisms researchgate.netnih.govresearchgate.netdntb.gov.uaresearchgate.netreferencecitationanalysis.com.
Aggregation-Induced Emission (AIE): AIE is a phenomenon where molecules that are weakly or non-emissive in dilute solutions become strongly luminescent when they aggregate or form solids pku.edu.cnrsc.orgchemistryjournal.net. This effect is typically attributed to the Restriction of Intramolecular Rotation (RIR) or other forms of restricted molecular motion in the aggregated state pku.edu.cnrsc.orgchemistryjournal.net. In solution, free intramolecular rotations can provide efficient non-radiative pathways for excited-state decay, leading to low fluorescence quantum yields. Upon aggregation, these rotational degrees of freedom are hindered, blocking the non-radiative decay channels and promoting radiative emission pku.edu.cnrsc.orgchemistryjournal.net. While specific quantitative data detailing the RIR mechanism for this compound in various aggregated states is not detailed in the provided snippets, the general principle suggests that in concentrated or aggregated environments, the molecular motion of this compound might be restricted, leading to enhanced fluorescence.
Excited State Intermolecular Proton Transfer (ESPT): ESPT involves the transfer of a proton in the excited state, either intramolecularly (ESIPT) or intermolecularly mdpi.com. In the context of this compound, the molecule's structure, featuring an amine group and a nitrogen-containing heterocyclic cinnoline core, provides potential sites for proton transfer interactions, especially in polar protic solvents like water dntb.gov.uamdpi.com. In the excited state, molecules can exhibit altered acidity or basicity compared to their ground state mdpi.com. Aromatic amines, for instance, can become more acidic in the excited state, facilitating proton donation to a suitable acceptor mdpi.com. The research suggests that in polar solvents, this compound can undergo ESPT, potentially involving solvent molecules or other proton acceptors, leading to the formation of emissive species with altered photophysical properties researchgate.netnih.govresearchgate.netdntb.gov.uaresearchgate.net. This process can contribute to the observed fluorescence enhancement and environment sensitivity. The precise nature of the proton donor and acceptor in the ESPT mechanism for this compound in aqueous environments would require detailed mechanistic studies, but it is understood to be a significant factor in its fluorescence behavior dntb.gov.uamdpi.com.
The combination of these two mechanisms allows this compound to function as an environment-sensitive fluorogenic probe, with its fluorescence intensity varying significantly based on the solvent polarity and aggregation state researchgate.netnih.govresearchgate.netdntb.gov.uaresearchgate.netreferencecitationanalysis.com. This sensitivity makes it a candidate for applications requiring detection in different media.
Anti-inflammatory and Analgesic Properties
Human Neutrophil Elastase (HNE) Inhibition
Human Neutrophil Elastase (HNE) is a serine protease implicated in numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and arthritis nih.govtandfonline.comnih.gov. Compounds that can effectively inhibit HNE's proteolytic activity are considered promising therapeutic agents for managing these conditions nih.govtandfonline.comnih.gov.
Research has demonstrated that cinnoline derivatives can act as inhibitors of HNE. While some early cinnoline-based HNE inhibitors showed lower potency compared to related N-benzoylindazole compounds, they exhibited enhanced stability in aqueous solutions mdpi.comijbpas.comnih.govtandfonline.comnih.gov. Kinetic analyses have revealed that these cinnoline derivatives function as reversible competitive inhibitors of HNE nih.govtandfonline.comnih.gov. Molecular docking studies have further elucidated their binding modes within the HNE active site, identifying two primary inhibition mechanisms based on the scaffold's interaction with the enzyme's catalytic triad (B1167595) nih.govtandfonline.comnih.gov.
Table 1: Human Neutrophil Elastase (HNE) Inhibitory Activity of Cinnoline Derivatives
| Compound/Derivative Class | IC50 Value (nM) | Stability (t1/2, min) | Inhibition Type | Reference |
| Compound 18a (a cinnoline derivative) | 56 | 114 | Reversible Competitive | nih.govtandfonline.comnih.gov |
| Other Cinnoline Derivatives (general) | Not specified | Increased | Reversible Competitive | mdpi.comnih.govtandfonline.comnih.gov |
| Compounds 33 and 34 (most potent cinnoline HNE inhibitors) | Not specified | Not specified | Not specified | mdpi.com |
Modulation of Inflammatory Pathways
Beyond direct HNE inhibition, cinnoline derivatives have shown broader potential in modulating inflammatory pathways, contributing to their anti-inflammatory properties mdpi.compnrjournal.comresearchgate.netijpt.orgresearchgate.netnih.goveurekaselect.com. Studies have indicated that structural modifications can significantly influence this activity. For instance, cinnoline derivatives featuring electron-donating functional groups at the phenyl moiety, such as methoxyl and hydroxyl groups, have exhibited potent anti-inflammatory effects nih.gov. Similarly, the presence of halogen substituents, particularly chlorine, has been associated with enhanced anti-inflammatory activity in various cinnoline series, including those incorporating thiophene (B33073) and imidazole (B134444) moieties researchgate.netijpt.orgresearchgate.netnih.gov.
Cinnopentazone, a specific cinnoline derivative, has been noted for its significant anti-inflammatory properties ijper.org. Furthermore, research on pyrazolo[4,3-c]cinnoline derivatives suggests that electron-donating groups on the benzoyl ring enhance anti-inflammatory activity, as does the inclusion of a methylene (B1212753) spacer between the phenyl group and the carbonyl carbon nih.gov.
Other Reported Biological Activities
Cinnoline derivatives have demonstrated a wide range of other pharmacological effects, highlighting their versatility in drug discovery and development.
Several studies have reported that cinnoline derivatives possess antisecretory and antithrombotic activities ijbpas.compnrjournal.comresearchgate.netijpt.orgresearchgate.neteurekaselect.comajrconline.org. These activities suggest potential applications in treating conditions related to excessive secretion or blood clotting disorders.
Cinnoline derivatives have been reported to exhibit antiepileptic and anticonvulsant activities mdpi.com. Their potential mechanism of action may involve interaction with GABA A receptors, which are critical targets for many antiepileptic drugs mdpi.com. While these activities are noted for cinnoline derivatives, detailed studies on specific cinnoline compounds for these effects were less prominent in the reviewed literature compared to other heterocyclic systems.
The cinnoline scaffold has also been linked to antidepressant and anxiolytic effects mdpi.comresearchgate.netijpt.orgresearchgate.neteurekaselect.com. Specifically, 4-amino cinnoline derivatives have shown anxiolytic properties pnrjournal.com. One reported cinnoline compound, 4-amino-N-cyclopropyl-7-fluoro-8-(3,6-dimethoxypyridazin-4-yl)cinnoline-3-carboxamide, has been associated with anxiolytic effects and interaction with GABA receptors google.com.
Cinnoline derivatives have found significant applications in agriculture, serving as herbicides, fungicides, and plant growth regulators ijper.orgresearchgate.netgoogle.com. Several derivatives have been approved for agricultural use due to their efficacy in controlling pests and regulating plant growth ijper.orgresearchgate.net.
For instance, substituted analogues of 1,4-dihydro-4-oxo-1-phenyl-cinnoline-3-carboxylic acid have been developed as pollen suppressant agents for wheat ijper.orgresearchgate.net. Other cinnoline compounds have been synthesized and utilized as agrochemical fungicides, with some demonstrating high efficacy in controlling specific plant pathogens like Erysiphe graminis tritici researchgate.net. The compound "Sinofem" is noted as a plant regulator ijper.org.
Q & A
Q. What are best practices for visualizing spectroscopic and bioactivity data in publications?
- Methodological Answer : Use heatmaps for dose-response data and 2D NMR spectra for structural elucidation. Avoid overcrowding figures; instead, use supplementary materials for raw datasets. Adhere to journal-specific guidelines (e.g., ACS Style) for chromatograms and ensure colorblind-friendly palettes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
